![molecular formula C20H16BrNO3 B11822766 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)
6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the bromination of 2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
. These services ensure the compound is manufactured to meet specific research requirements.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
- 6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
- 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Propriétés
Formule moléculaire |
C20H16BrNO3 |
|---|---|
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16BrNO3/c1-2-25-16-8-4-13(5-9-16)3-7-15-12-18(20(23)24)17-11-14(21)6-10-19(17)22-15/h3-12H,2H2,1H3,(H,23,24) |
Clé InChI |
RJJIHNIGKRZZLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


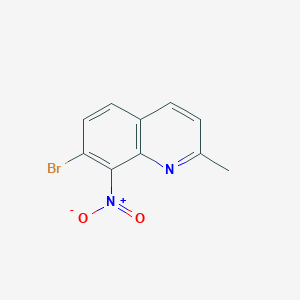
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
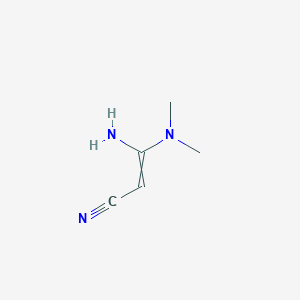
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)

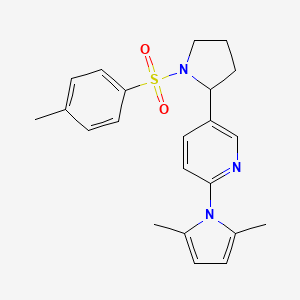
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
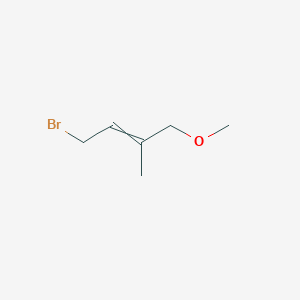
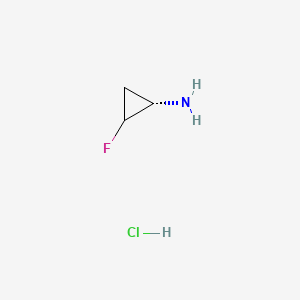
![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)


